molecular formula C18H21IN2 B595579 (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene CAS No. 147545-82-2

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene

Cat. No.: B595579
CAS No.: 147545-82-2
M. Wt: 392.284
InChI Key: DDCYEFZYMIPQOH-UHFFFAOYSA-N
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Description

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene is an azo compound characterized by its distinct substituents: a hexyl chain at the para position of one phenyl ring and an iodine atom at the para position of the other. Azo compounds are widely studied for their photophysical properties, electrochemical behavior, and applications in materials science and medicinal chemistry. The hexyl chain likely enhances solubility in nonpolar solvents, while the iodine substituent may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

(4-hexylphenyl)-(4-iodophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2/c1-2-3-4-5-6-15-7-11-17(12-8-15)20-21-18-13-9-16(19)10-14-18/h7-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYEFZYMIPQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857445
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147545-82-2
Record name (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene typically involves the following steps:

    Formation of the Aryl Iodide: The starting material, 4-iodoaniline, is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexylaniline.

    Diazotization: 4-Hexylaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 4-iodophenylboronic acid in the presence of a palladium catalyst to form (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene.

Industrial Production Methods

Industrial production methods for (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a photoswitchable molecule in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers, altering its physical and chemical properties. This photoisomerization process is mediated by the absorption of photons, which induces a conformational change in the diazene group. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on molecular conformation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (R1, R2) Molecular Features Reference
(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene R1 = C6H13 (hexyl), R2 = I Flexible alkyl chain, heavy halogen Target
(E)-1-(3-Bromophenyl)-2-(4-iodophenyl)diazene R1 = Br, R2 = I Bulky halogen, steric hindrance
(E)-1-(4-Bromophenyl)-2-(4-iodophenyl)diazene R1 = Br, R2 = I Para-halogen substitution
(E)-1-(4-(9H-Xanthen-9-yl)phenyl)-2-aryldiazene R1 = xanthene, R2 = methyl/aryl Rigid aromatic system
(E)-1-(4-Methoxyphenyl)-2-(2-nitrophenyl)diazene R1 = OCH3, R2 = NO2 Electron-withdrawing/donating groups

Key Observations :

  • Hexyl vs. Xanthene Groups : The hexyl chain in the target compound introduces flexibility and lipophilicity, contrasting with the rigid, planar xanthene group in analogs from , which exhibit higher melting points (176–181°C) due to enhanced crystallinity .
  • Iodine’s larger atomic radius may lead to distinct crystal packing compared to bromine .

Key Observations :

  • High yields (e.g., 99% in ) are achievable via crystallization, suggesting efficient methodologies for halogenated analogs. The target compound may follow similar synthetic pathways but require optimization for the hexyl group’s steric demands.
  • Column chromatography (PE/EA = 100:1) effectively isolates xanthene-containing analogs , but the hexyl chain’s hydrophobicity might necessitate alternative solvent systems.

Physical and Spectroscopic Properties

  • Melting Points : Xanthene-containing analogs exhibit elevated melting points (176–181°C) due to rigid aromatic stacking . The target compound’s hexyl chain likely reduces melting points by disrupting crystallinity.
  • NMR Data : (E)-1-(4-Bromophenyl)-2-(4-iodophenyl)diazene () shows distinct ¹H/¹³C NMR signals for bromine and iodine substituents . The hexyl group in the target compound would introduce characteristic alkyl proton signals (δ 0.5–1.5 ppm).

Key Observations :

  • Azo-metal complexes in exhibit antibacterial properties, implying that the target compound’s iodine and hexyl groups could modulate metal-binding affinity and bioavailability .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Compounds with halogen substituents (e.g., CSD refcode DULTAI in ) exhibit halogen bonding and π-π interactions. The hexyl chain in the target compound may introduce van der Waals interactions, altering packing efficiency compared to bromine/fluorine analogs .
  • Hirshfeld Surface Analysis : For 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline, intermolecular interactions are dominated by H···Cl (24.3%) and H···H (58.4%) contacts . The target compound’s iodine may increase halogen-based interactions (C–I···π).

Biological Activity

(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene, a compound characterized by its unique diazene structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a diazene core with hexyl and iodo substituents, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

 E 1 4 Hexylphenyl 2 4 iodophenyl diazeneC16H18N2I\text{ E 1 4 Hexylphenyl 2 4 iodophenyl diazene}\quad \text{C}_{16}\text{H}_{18}\text{N}_{2}\text{I}

Synthesis

The synthesis of diazenes typically involves the coupling of aryl amines or phenols with diazonium salts. Specific methods for synthesizing (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene have not been extensively documented in the literature; however, similar diazenes have been synthesized through analogous reactions.

Anticancer Properties

Research indicates that structurally similar diazenes exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds like RL-337 have shown substantial cytotoxic effects on HeLa cells, glioblastoma A1235 cells, and prostate adenocarcinoma PC-3 cells . The mechanism of action appears to involve disruption of cell membrane integrity and necrosis rather than apoptosis, suggesting that (E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazene could potentially share similar mechanisms.

Table 1: Cytotoxicity of Related Diazene Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
RL-337HeLa5.0Necrosis
JK-279HeLa10.0Apoptosis
(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazeneTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, diazenes have been explored for their antimicrobial activities. Studies on related compounds indicate that certain structural modifications enhance antibacterial efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains .

Table 2: Antimicrobial Activity of Diazene Derivatives

CompoundGram-positive ActivityGram-negative Activity
1aYesNo
1bComplete InhibitionNo
(E)-1-(4-Hexylphenyl)-2-(4-iodophenyl)diazeneTBDTBD

Case Studies and Research Findings

Several studies have investigated the biological activity of diazenes in various contexts:

  • Cytotoxicity Studies : Research has demonstrated that modifications in the diazene structure can lead to significant differences in cytotoxic efficacy against cancer cell lines. For example, RL-337 was found to be more effective than JK-279 due to its structural attributes .
  • Synergistic Effects : Some diazenes have shown synergistic effects when combined with established chemotherapeutics like cisplatin and doxorubicin, enhancing their overall efficacy against resistant cancer cell lines .
  • ADMET Properties : In silico studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of similar compounds suggest favorable bioavailability and safety profiles, which are crucial for drug development .

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